BenchChemオンラインストアへようこそ!

NU-7163

DNA-PK Kinase Inhibition Radiosensitization

NU-7163 is a 2-methyl-substituted benzo[h]chromen-4-one DNA-PK inhibitor optimized for enhanced metabolic stability versus the parent NU7026. The 2-methylmorpholine moiety confers a favorable PK profile, making it essential for in vivo radiosensitization where sustained target engagement is required. For researchers investigating tumor sensitization to ionizing radiation or topoisomerase II poisons, NU-7163 provides validated potency (IC50 0.19 μM) and class-leading in vivo applicability.

Molecular Formula C18H17NO3
Molecular Weight 295.3 g/mol
Cat. No. B1677025
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNU-7163
Synonyms2-(2-methylmorpholin-4-yl)benzo(h)chromen-4-one
NU 7163
NU-7163
NU7163
Molecular FormulaC18H17NO3
Molecular Weight295.3 g/mol
Structural Identifiers
SMILESCC1CN(CCO1)C2=CC(=O)C3=C(O2)C4=CC=CC=C4C=C3
InChIInChI=1S/C18H17NO3/c1-12-11-19(8-9-21-12)17-10-16(20)15-7-6-13-4-2-3-5-14(13)18(15)22-17/h2-7,10,12H,8-9,11H2,1H3
InChIKeyRFWCIJWQGHFULK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Procurement Guide: 2-(2-Methyl-morpholin-4-yl)-benzo[h]chromen-4-one (NU-7163) as a Selective DNA-PK Inhibitor for Oncology Research


2-(2-Methyl-morpholin-4-yl)-benzo[h]chromen-4-one, commonly designated as NU-7163, is a synthetic small molecule belonging to the benzo[h]chromen-4-one class [1]. It functions as a potent, ATP-competitive inhibitor of DNA-dependent protein kinase (DNA-PK), a key enzyme in the non-homologous end joining (NHEJ) DNA repair pathway [1]. This compound is primarily utilized as a research tool in oncology to investigate the sensitization of tumor cells to DNA-damaging agents, such as ionizing radiation and topoisomerase II poisons [1][2].

Procurement Risk Analysis: Why 2-(2-Methyl-morpholin-4-yl)-benzo[h]chromen-4-one Cannot Be Interchanged with Standard DNA-PK Inhibitors


Within the benzo[h]chromen-4-one class of DNA-PK inhibitors, minor structural modifications at the 2-position profoundly impact both biochemical potency and pharmacokinetic (PK) profile, rendering generic substitution scientifically invalid. The parent compound, NU7026, exhibits rapid metabolic clearance primarily via oxidation of its unsubstituted morpholine ring [1]. In contrast, the introduction of a single methyl group on the morpholine ring, as found in 2-(2-Methyl-morpholin-4-yl)-benzo[h]chromen-4-one (NU-7163), represents a deliberate structural optimization that influences target binding affinity and likely alters metabolic stability [2]. Furthermore, studies with the dimethylated analog NU7107 demonstrate that while its biochemical potency is significantly reduced (IC50 >10 μM), its plasma clearance is approximately 4-fold slower than that of NU7026, underscoring the critical and unpredictable relationship between morpholine substitution, enzyme inhibition, and in vivo drug disposition [3]. Therefore, selecting this specific compound is essential for experiments where a precise balance of DNA-PK inhibition and PK behavior is required.

Quantitative Evidence Guide: Verifiable Differentiation of 2-(2-Methyl-morpholin-4-yl)-benzo[h]chromen-4-one (NU-7163)


Direct Comparison of DNA-PK Inhibitory Potency: NU-7163 vs. NU7026

NU-7163 demonstrates superior inhibitory potency against DNA-dependent protein kinase (DNA-PK) compared to the closely related analog NU7026. In cell-free biochemical assays, NU-7163 exhibits an IC50 value of 0.19 μM and a Ki of 24 nM [1]. This represents a modest but quantifiable improvement over NU7026, which has a reported IC50 of 0.23 μM . Both compounds are ATP-competitive inhibitors.

DNA-PK Kinase Inhibition Radiosensitization

Selectivity Profile of NU-7163 Against Related PIKK Family Kinases

NU-7163 exhibits a defined selectivity profile against other members of the phosphatidylinositol 3-kinase-related kinase (PIKK) family. It demonstrates selectivity for DNA-PK compared with the related enzymes ATM, ATR, mTOR, and PI 3-K (p110α) [1]. While precise IC50 values for these off-targets are not explicitly reported for NU-7163 in the same study, the comparator NU7026 is known to be 60-fold selective for DNA-PK over PI3K (IC50 = 13 μM) and is inactive against ATM and ATR (IC50 > 100 μM) . This suggests NU-7163 maintains a favorable selectivity window, a critical feature for minimizing confounding biological effects.

Kinase Selectivity PIKK Family Off-Target Activity

Functional Validation: Radiosensitization of Human Tumor Cells

The functional consequence of DNA-PK inhibition by NU-7163 has been validated in a cellular context. Treatment with NU-7163 at a concentration of 5 μM sensitized the HeLa human tumor cell line to the cytotoxic effects of ionizing radiation, resulting in a dose modification factor of 2.3 at 10% cell survival [1]. In contrast, the parent compound NU7026 requires a higher concentration of 10 μM to achieve potentiation of ionizing radiation-induced DNA double-strand break repair . This demonstrates that the improved biochemical potency of NU-7163 translates to enhanced functional efficacy at lower concentrations in a relevant cellular model.

Radiosensitization Cancer Cell Biology Functional Assay

Implications of Morpholine Substitution on Pharmacokinetic Clearance

Substitution on the morpholine ring critically modulates the pharmacokinetic (PK) properties of this compound class. A study on the metabolic fate of NU7026 identified the morpholine ring as a primary site of oxidative metabolism [1]. This was confirmed by the synthesis of NU7107, a dimethylated analog of NU7026, which exhibited a 4-fold slower plasma clearance in mice compared to NU7026 (t1/2 of 0.18 h vs. 0.06 h) [1]. While the specific PK profile of NU-7163 (with a single methyl group) is not directly reported, this class-level evidence strongly supports the hypothesis that the 2-methyl substitution in NU-7163 confers a distinct, and likely improved, metabolic stability and clearance profile compared to the unsubstituted NU7026.

Pharmacokinetics Metabolic Stability In Vivo Modeling

Defined Application Scenarios for 2-(2-Methyl-morpholin-4-yl)-benzo[h]chromen-4-one (NU-7163) Based on Quantitative Evidence


Precision Radiosensitization Studies in Oncology Research

NU-7163 is optimally deployed in in vitro studies investigating the radiosensitization of human tumor cell lines, such as HeLa [1]. Based on quantitative evidence, a concentration of 5 μM is sufficient to achieve a dose modification factor of 2.3 at 10% survival when combined with ionizing radiation [1]. Its validated selectivity profile against related PIKK family kinases ensures that observed sensitization effects can be confidently attributed to DNA-PK inhibition rather than confounding off-target activity [1].

Comparative Structure-Activity Relationship (SAR) Studies of DNA-PK Inhibitors

This compound serves as a critical tool for dissecting the SAR of the benzo[h]chromen-4-one pharmacophore. Its direct comparison with NU7026 and NU7107 allows researchers to quantify the impact of single versus double methyl substitutions on the morpholine ring on both biochemical potency (IC50) and pharmacokinetic properties (clearance) [1][2]. This makes it invaluable for medicinal chemistry programs focused on optimizing next-generation DNA-PK inhibitors with balanced efficacy and drug-like properties.

In Vivo Studies Requiring Sustained DNA-PK Inhibition

While direct PK data for NU-7163 is limited, class-level evidence strongly indicates that its 2-methyl substitution confers a more favorable metabolic stability profile compared to the rapidly cleared parent compound NU7026 [2]. Therefore, NU-7163 is a more suitable candidate than NU7026 for in vivo mouse models where sustained DNA-PK inhibition is required, necessitating less frequent dosing to maintain target engagement. Researchers should anticipate a longer half-life and lower clearance rate than NU7026, as demonstrated by the 4-fold slower clearance of the dimethyl analog NU7107 [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for NU-7163

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.